molecular formula C24H25N3O4 B14968536 N-(2-ethoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-(2-ethoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B14968536
M. Wt: 419.5 g/mol
InChI Key: UMKHRRPWWVKRRW-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure comprises an ethoxyphenyl group, a dihydroquinoline moiety, and a pyrrolidine carbonyl group, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dihydroquinoline core, followed by the introduction of the ethoxyphenyl group and the pyrrolidine carbonyl group. Common reagents used in these reactions include ethyl bromide, pyrrolidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
  • N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE
  • N-(4-(ACETYLAMINO)-2-METHOXYPHENYL)ACETAMIDE

Uniqueness

N-(2-ETHOXYPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C24H25N3O4/c1-2-31-21-12-6-4-10-19(21)25-22(28)16-27-20-11-5-3-9-17(20)18(15-23(27)29)24(30)26-13-7-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,28)

InChI Key

UMKHRRPWWVKRRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCC4

Origin of Product

United States

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